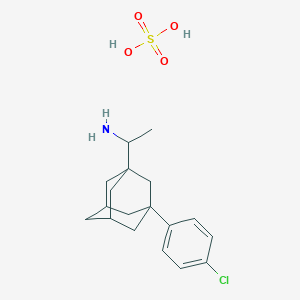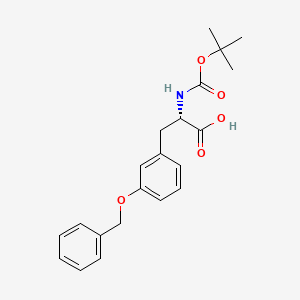
3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine
Vue d'ensemble
Description
“3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine” is a compound with the CAS Number: 2260931-49-3 . It has a molecular weight of 295.34 . The compound is in the form of an oil and is stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of compounds similar to “3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine” often involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group is removed by treatment with acid, most often TFA .Molecular Structure Analysis
The IUPAC name of the compound is 3-((benzyloxy)(tert-butoxycarbonyl)amino)propanoic acid . The InChI code is 1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-9-13(17)18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) .Chemical Reactions Analysis
The tert-butoxycarbonyl group has a role as a protecting group . It is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 295.34 . It is in the form of an oil and is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthetic Methodologies
Research on synthetic methodologies involving "3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine" focuses on the development of novel synthetic routes and the synthesis of complex molecules. For instance, Nadin et al. (2001) described a stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, showcasing the utility of such compounds in peptide synthesis and drug discovery (Nadin, Lopez, Neduvelil, & Thomas, 2001). Similarly, Kawahata and Goodman (1999) reported on the synthesis of orthogonally protected β-amino acids, highlighting the importance of such derivatives in the design of constrained amino acid analogs for pharmaceutical applications (Kawahata & Goodman, 1999).
Material Science
In material science, Bhattacharya and Acharya (1999) explored the impressive gelation properties of synthetic, low molecular mass, self-organizing urethane amides of L-phenylalanine. Their work demonstrates the critical role of the (benzyloxy)carbonyl unit and urethane linkages in effective gelation, with applications ranging from drug delivery systems to materials engineering (Bhattacharya & Acharya, 1999).
Analytical Chemistry
In the field of analytical chemistry, Lou et al. (1992) focused on the direct enantiomeric separation of phenylalanine, DOPA, and their intermediates by supercritical fluid chromatography. This study underscores the utility of derivatives of phenylalanine, such as "3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine," in separating enantiomers, a critical process in pharmaceutical analysis (Lou, Liu, Sheng, & Zhou, 1992).
Mécanisme D'action
Target of Action
The primary targets of the compound 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine are amino groups in biochemical reactions. This compound is often used as a protecting group for amines in organic chemistry . The tert-butoxycarbonyl (Boc) group in the compound serves to protect the amine from reacting with other substances, allowing for transformations of other functional groups .
Mode of Action
The compound 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine interacts with its targets by forming a carbamate with the amino group. This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group is then added to the amine, protecting it from further reactions .
Biochemical Pathways
The compound 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine affects the biochemical pathways involving amines. By protecting the amino group, it allows for the transformation of other functional groups without interference from the amine. This is particularly useful in the synthesis of peptides .
Pharmacokinetics
The pharmacokinetics of 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine are largely dependent on the conditions under which it is used. The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), and this reaction is typically very easy
Result of Action
The molecular and cellular effects of the action of 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine are primarily related to its role as a protecting group for amines. By preventing the amino group from reacting, it allows for the selective transformation of other functional groups. This can be crucial in complex organic synthesis processes, such as the synthesis of peptides .
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine are influenced by environmental factors such as temperature and pH. For example, the Boc group can be removed at high temperatures using a thermally stable ionic liquid . The pH of the environment can also affect the stability of the Boc group, with acidic conditions favoring its removal .
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-16-10-7-11-17(12-16)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFJZTUNHOSBKT-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729447 | |
| Record name | 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162536-46-1 | |
| Record name | 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




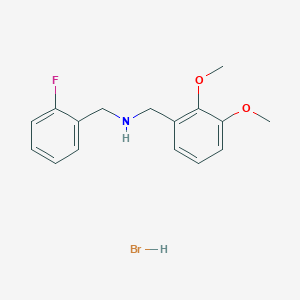
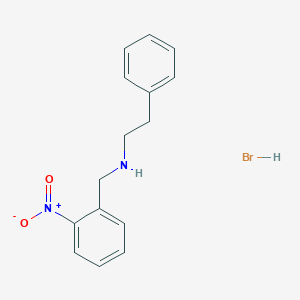
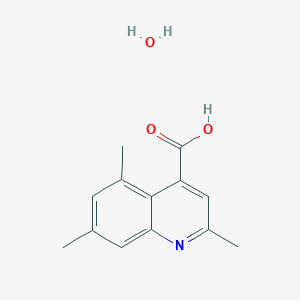
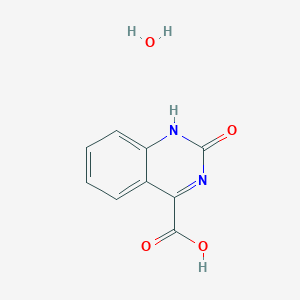
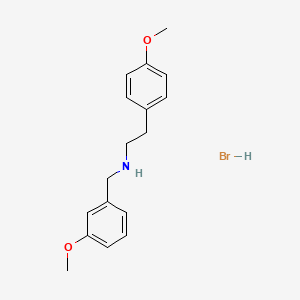
amine hydrobromide](/img/structure/B1652822.png)
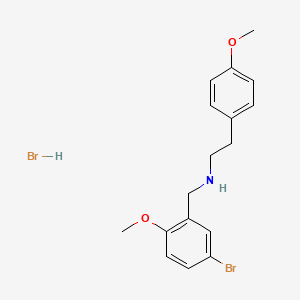
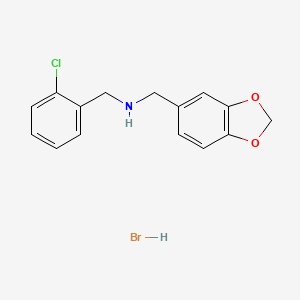
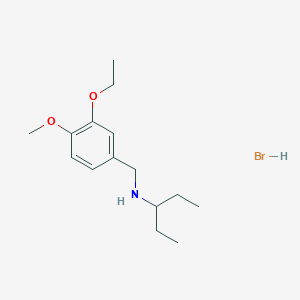

![[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate](/img/structure/B1652833.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide](/img/structure/B1652834.png)
